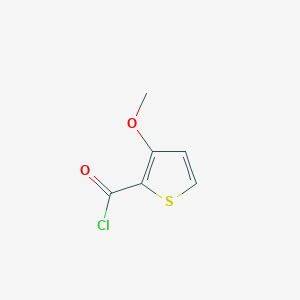

3-Methoxythiophene-2-carbonyl chloride

Descripción general

Descripción

3-Methoxythiophene-2-carbonyl chloride is a chemical compound with the molecular formula C6H5ClO2S and a molecular weight of 176.62 g/mol . It is a versatile small molecule scaffold used primarily in research and development. This compound is known for its applications in various fields, including pharmaceuticals and chemical synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxythiophene-2-carbonyl chloride typically involves the chlorination of 3-methoxythiophene-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, resulting in the formation of the corresponding acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chlorination reactions under controlled conditions. The use of thionyl chloride or other chlorinating agents in industrial reactors ensures efficient conversion of the carboxylic acid to the acyl chloride .

Análisis De Reacciones Químicas

Types of Reactions

3-Methoxythiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.

Oxidation and Reduction:

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Reagents such as lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation can be used.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Methoxythiophene-2-carbonyl chloride serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations:

- Acylation Reactions : The compound can act as an acylating agent, facilitating the synthesis of thiophene derivatives which are valuable in pharmaceuticals and agrochemicals.

- Synthesis of Thiophene-Based Compounds : It is used to create functionalized thiophenes that exhibit desirable electronic and optical properties, making them suitable for applications in organic electronics and photovoltaic devices.

Medicinal Chemistry

Research has demonstrated the potential of this compound in drug development:

- Inhibitors of Enzymes : Studies indicate that derivatives of this compound can inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). For instance, halogenated derivatives have shown selective inhibition profiles that are significant for treating neurodegenerative diseases .

- Anticancer Activity : Certain synthesized compounds derived from this compound have exhibited cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.

Material Science

In material science, the unique properties of this compound enable its use in developing new materials:

- Conductive Polymers : The compound can be polymerized to form conductive polymers that are useful in electronic devices like sensors and transistors.

- Organic Photovoltaics : Its derivatives are investigated for use in organic solar cells due to their ability to absorb light and convert it into electrical energy efficiently.

Case Study 1: Synthesis of Thiophene Derivatives

A study reported the synthesis of various thiophene derivatives from this compound through acylation reactions. The resulting compounds displayed enhanced electronic properties suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.

Case Study 2: Antioxidant Activity

Research evaluated the antioxidant activity of synthesized compounds from this compound. The findings suggested that some derivatives possess significant free radical scavenging activity, highlighting their potential as therapeutic agents against oxidative stress-related diseases.

Mecanismo De Acción

The mechanism of action of 3-Methoxythiophene-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming covalent bonds with amines, alcohols, and thiols. This reactivity is utilized in the synthesis of various derivatives, which can then interact with biological targets or serve as intermediates in further chemical transformations .

Comparación Con Compuestos Similares

Similar Compounds

3-Methoxythiophene-2-carboxylic acid: The precursor to 3-Methoxythiophene-2-carbonyl chloride.

Thiophene-2-carbonyl chloride: Lacks the methoxy group, making it less versatile in certain synthetic applications.

3-Chlorothiophene-2-carbonyl chloride: Contains a chlorine atom instead of a methoxy group, leading to different reactivity and applications.

Uniqueness

This compound is unique due to the presence of the methoxy group, which can influence its reactivity and the types of derivatives that can be synthesized.

Actividad Biológica

3-Methoxythiophene-2-carbonyl chloride is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, interactions with biomolecules, and relevant case studies.

- Molecular Formula: C_8H_7ClO_2S

- Molecular Weight: 160.62 g/mol

- Physical State: Clear to pale yellow liquid

- Reactivity: Sensitive to moisture, requiring storage in inert atmospheres.

Synthesis and Reactivity

The synthesis of this compound typically involves the chlorination of 3-methoxythiophene-2-carboxylic acid using thionyl chloride (SOCl2) as the chlorinating agent. This method is favored for its efficiency in converting carboxylic acids to acyl chlorides, which are highly reactive intermediates in organic synthesis.

The biological activity of this compound is primarily attributed to its reactivity as an acyl chloride. It can acylate nucleophiles such as amines, alcohols, and thiols, forming covalent bonds that are crucial for the synthesis of various biologically active derivatives. This reactivity allows it to modulate enzymatic activities and interact with specific proteins, which can influence metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity: Compounds containing thiophene rings have been noted for their anticancer properties. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific cellular pathways.

- Anti-inflammatory Effects: The compound has shown promise in modulating inflammatory responses, potentially making it useful in developing treatments for inflammatory diseases.

- Enzyme Modulation: Studies have demonstrated that this compound can act as a modulator of various enzymes, impacting metabolic processes. Its interactions with enzymes suggest potential applications in pharmacology for drug development aimed at specific diseases.

Case Studies and Research Findings

-

Enzymatic Interaction Studies:

- A study investigated the interaction between this compound and several enzymes involved in metabolic pathways. Results indicated that the compound could enhance or inhibit enzymatic activity depending on the context, suggesting a dual role as both an activator and inhibitor.

- Anticancer Screening:

-

Anti-inflammatory Research:

- Research focusing on the anti-inflammatory effects revealed that the compound could reduce pro-inflammatory cytokine production in cultured cells, highlighting its therapeutic potential for treating inflammatory conditions.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Enzyme Modulation |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| 3-Ethoxythiophene-2-carbonyl chloride | Moderate | Low | No |

| Thiophene-2-carboxylic acid | Low | High | Yes |

Propiedades

IUPAC Name |

3-methoxythiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S/c1-9-4-2-3-10-5(4)6(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJRKDQMPJJVGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10491445 | |

| Record name | 3-Methoxythiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54450-14-5 | |

| Record name | 3-Methoxythiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.